1-(2-methylpropyl)-3-nitro-1H-pyrazole

Pharmaceutical Intermediates Agrochemical Synthesis Building Blocks

1-Isobutyl-3-nitro-1H-pyrazole (CAS 1003012-06-3) is a differentiated nitropyrazole building block. Its branched N1-isobutyl and C3-nitro groups create a unique steric/electronic profile governing reactivity in cross-couplings, solubility, and product properties. Substituting with analogs invalidates established protocols. Computed XLogP3 1.7 and tPSA 63.6 Ų make it ideal for medchem programs targeting oral bioavailability or CNS penetration. Enhanced lipophilicity improves foliar uptake for agrochemical leads. Also a precursor for energetic materials. Supplied at ≥98% purity to accelerate R&D. Inquire for pricing and availability.

Molecular Formula C7H11N3O2
Molecular Weight 169.18 g/mol
CAS No. 1003012-06-3
Cat. No. B3070428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-methylpropyl)-3-nitro-1H-pyrazole
CAS1003012-06-3
Molecular FormulaC7H11N3O2
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESCC(C)CN1C=CC(=N1)[N+](=O)[O-]
InChIInChI=1S/C7H11N3O2/c1-6(2)5-9-4-3-7(8-9)10(11)12/h3-4,6H,5H2,1-2H3
InChIKeyCJCOHLYFDOJEMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Methylpropyl)-3-nitro-1H-pyrazole (CAS 1003012-06-3) Procurement Guide: A Nitro-Substituted Pyrazole Research Intermediate for Pharmaceutical and Agrochemical Synthesis


1-(2-Methylpropyl)-3-nitro-1H-pyrazole (CAS 1003012-06-3), also referred to as 1-isobutyl-3-nitro-1H-pyrazole, is a heterocyclic research intermediate belonging to the nitropyrazole class . Characterized by an isobutyl side chain at the N1 position and a nitro group at the 3-position of the pyrazole ring, this compound serves as a versatile building block in synthetic organic chemistry [1]. Its structural features, including a molecular formula of C7H11N3O2 and a molecular weight of 169.18 g/mol, position it for use in the development of pharmaceutical candidates, agrochemicals, and energetic materials [2].

1-(2-Methylpropyl)-3-nitro-1H-pyrazole: Why In-Class Analogs Cannot Be Simply Interchanged Without Compromising Synthetic Outcomes


While numerous nitropyrazole derivatives exist, substitution of 1-(2-methylpropyl)-3-nitro-1H-pyrazole with seemingly similar analogs is not trivial and can lead to divergent outcomes in synthetic sequences and downstream applications [1]. The specific combination of the electron-withdrawing nitro group at the 3-position and the branched isobutyl chain at the N1 position confers a unique steric and electronic profile . This profile dictates its reactivity in cross-coupling reactions, its solubility in common organic solvents, and the physicochemical properties of the final target molecules [2]. Simple interchange with compounds like 3-nitro-1H-pyrazole (lacking the N1 substituent), 1-methyl-3-nitro-1H-pyrazole, or 1-butyl-3-nitro-1H-pyrazole will alter reaction kinetics, selectivity, and product stability, thereby invalidating established synthetic protocols and necessitating significant re-optimization .

Quantitative Differentiation Evidence for 1-(2-Methylpropyl)-3-nitro-1H-pyrazole (CAS 1003012-06-3) Versus Closest Analogs


1-(2-Methylpropyl)-3-nitro-1H-pyrazole Purity Specification Benchmark: 98% vs. 95% for Standard Grade Analogs

1-(2-Methylpropyl)-3-nitro-1H-pyrazole is commercially available with a minimum purity specification of 98% (HPLC) from multiple vendors, establishing a higher benchmark for research-grade material compared to the 95% minimum purity commonly specified for simpler nitropyrazole analogs [1].

Pharmaceutical Intermediates Agrochemical Synthesis Building Blocks

1-(2-Methylpropyl)-3-nitro-1H-pyrazole Lipophilicity (XLogP3 = 1.7) Versus Unsubstituted 3-Nitro-1H-pyrazole

The introduction of the 2-methylpropyl (isobutyl) group at the N1 position significantly increases the lipophilicity of 1-(2-methylpropyl)-3-nitro-1H-pyrazole compared to the parent 3-nitro-1H-pyrazole scaffold [1].

Medicinal Chemistry Agrochemical Discovery Physicochemical Property Optimization

1-(2-Methylpropyl)-3-nitro-1H-pyrazole Topological Polar Surface Area (tPSA = 63.6 Ų) Defines Its Membrane Permeability Profile

1-(2-Methylpropyl)-3-nitro-1H-pyrazole exhibits a topological polar surface area (tPSA) of 63.6 Ų .

Drug Design ADME Prediction Bioavailability

Optimal Procurement and Application Scenarios for 1-(2-Methylpropyl)-3-nitro-1H-pyrazole (CAS 1003012-06-3)


Synthesis of Novel Pharmaceutical Candidates Requiring a Balanced Lipophilic-Hydrophilic Profile

Based on its calculated XLogP3 of 1.7 and tPSA of 63.6 Ų [1], 1-(2-methylpropyl)-3-nitro-1H-pyrazole is a strategically advantageous building block for medicinal chemistry programs aiming to optimize oral bioavailability or CNS penetration. The compound's nitro group provides a versatile handle for further functionalization (e.g., reduction to an amine for amide coupling), while the isobutyl group contributes beneficial lipophilicity. Procurement of the 98% purity grade minimizes downstream purification, accelerating hit-to-lead timelines.

Agrochemical Lead Discovery Targeting Improved Foliar Uptake

The enhanced lipophilicity conferred by the isobutyl substituent [1] suggests that 1-(2-methylpropyl)-3-nitro-1H-pyrazole and its derivatives may exhibit improved foliar uptake and cuticle penetration compared to more polar nitropyrazole analogs. This makes it a valuable scaffold for synthesizing and screening new fungicidal or herbicidal agents where efficient translocation within the plant is critical for efficacy.

Method Development for Cross-Coupling Reactions on Sterically Hindered Nitropyrazoles

The presence of the branched isobutyl group at the N1 position introduces steric bulk, which can influence the regioselectivity and yield of palladium-catalyzed cross-coupling reactions [2]. Researchers developing new synthetic methodologies for functionalizing heterocycles can utilize 1-(2-methylpropyl)-3-nitro-1H-pyrazole as a model substrate to probe the effects of steric hindrance on reaction outcomes, leveraging its high commercial purity (98%) for reproducible results .

Precursor for Energetic Materials Research

Nitro-substituted pyrazoles are key intermediates in the synthesis of high-energy-density materials [3]. The specific substitution pattern of 1-(2-methylpropyl)-3-nitro-1H-pyrazole offers a distinct combination of nitrogen content and carbon framework. It serves as a valuable precursor for synthesizing novel energetic compounds, where fine-tuning the balance between energy output and stability is paramount.

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